4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-
Description
The compound 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- is a quinolinone derivative characterized by three key substituents:
- Position 1: A 4-methylbenzyl group [(4-methylphenyl)methyl], enhancing lipophilicity and steric bulk.
- Position 6: A methoxy group, influencing electron density and solubility.
Quinolinones are known for diverse biological activities, including antimalarial properties (as highlighted in ). Its synthesis likely involves palladium-catalyzed cross-coupling (as seen in ) or sulfonylation steps ().
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-19-9-12-22(13-10-19)32(29,30)25-17-27(16-20-7-5-18(2)6-8-20)24-14-11-21(31-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUUMRSSISKAPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131780 | |
| Record name | 3-[(4-Ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872206-46-7 | |
| Record name | 3-[(4-Ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872206-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901131780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
Methoxylation: The methoxy group can be added through methylation reactions using methyl iodide and a base like potassium carbonate.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinolinone core, converting it to a dihydroquinolinone using reducing agents such as sodium borohydride.
Substitution: The sulfonyl and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Dihydroquinolinone derivatives.
Substitution: Substituted quinolinone derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
4(1H)-Quinolinone, 3-[(4-ethylphenyl)sulfonyl]-6-methoxy-1-[(4-methylphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and methoxy groups can enhance binding affinity and specificity to the target, while the quinolinone core can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituent variations, and physicochemical properties derived from the evidence:
Substituent Analysis
Sulfonyl Group Variations: The target compound’s 4-ethylphenylsulfonyl group balances lipophilicity and steric demand. In contrast, analogs with 4-methoxyphenylsulfonyl () increase polarity, while 4-chlorophenylsulfonyl () enhances electron-withdrawing effects.
Benzyl Group Modifications :
- Replacing the 4-methylbenzyl group with 3-methoxybenzyl () or 4-chlorobenzyl () alters electronic and steric profiles. Chlorine increases electronegativity, while methoxy adds hydrogen-bonding capacity.
Position 6 Substituents :
- Methoxy (target) vs. ethoxy () or fluoro (): Ethoxy increases lipophilicity (higher logP), while fluoro enhances electronegativity and metabolic stability.
Research Implications
- Antimalarial Potential: highlights 4(1H)-quinolinones as antimalarial candidates. The target compound’s sulfonyl and benzyl groups may optimize parasite targeting, while analogs with fluoro () or chloro () substituents could enhance potency.
- SAR Insights : The comparison underscores the importance of:
- C3 sulfonyl electronics for receptor interactions.
- C6 substituent polarity for solubility and membrane penetration.
- C1 benzyl bulk for avoiding metabolic degradation.
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